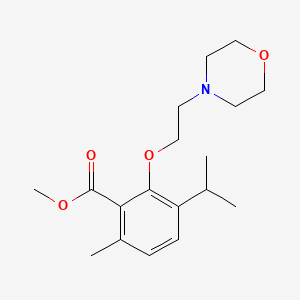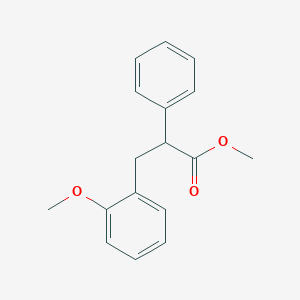
Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(2-methoxyphenyl)-2-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methoxyphenyl is coupled with a halogenated phenylpropanoate in the presence of a palladium catalyst and a base . This method allows for the formation of the desired ester with high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and product purity. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield alcohols or aldehydes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: 3-(2-methoxyphenyl)-2-phenylpropanoic acid or 3-(2-methoxyphenyl)-2-phenylpropanone.
Reduction: 3-(2-methoxyphenyl)-2-phenylpropanol or 3-(2-methoxyphenyl)-2-phenylpropanal.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of polymers and resins, where it imparts specific properties such as flexibility and durability.
Mechanism of Action
The mechanism by which Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate exerts its effects depends on its specific application. In drug development, the ester may act as a prodrug, undergoing enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved can vary, but typically include enzymes such as esterases and pathways related to the metabolism of esters.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-methoxyphenyl)propanoate: Lacks the phenyl group on the propanoate backbone.
Ethyl 3-(2-methoxyphenyl)-2-phenylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(2-hydroxyphenyl)-2-phenylpropanoate: Contains a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate is unique due to the presence of both methoxy and phenyl groups, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can enhance its solubility, stability, and overall pharmacokinetic properties compared to similar compounds.
Properties
CAS No. |
6641-77-6 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
methyl 3-(2-methoxyphenyl)-2-phenylpropanoate |
InChI |
InChI=1S/C17H18O3/c1-19-16-11-7-6-10-14(16)12-15(17(18)20-2)13-8-4-3-5-9-13/h3-11,15H,12H2,1-2H3 |
InChI Key |
WAGYIRADPNLCOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


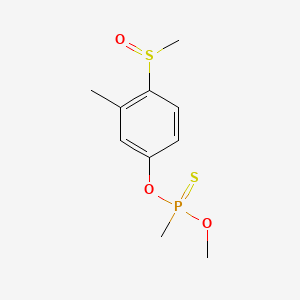
![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)
![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)
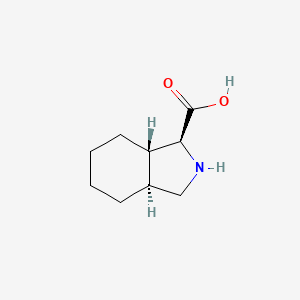

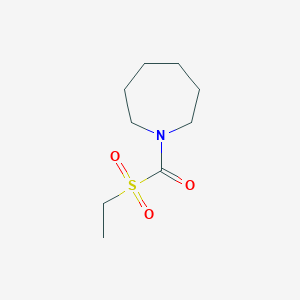
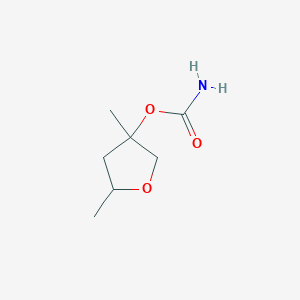
![1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate](/img/structure/B13794248.png)
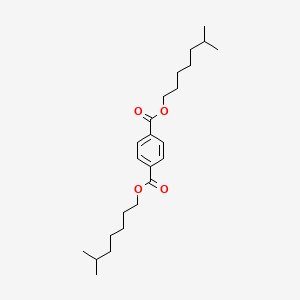
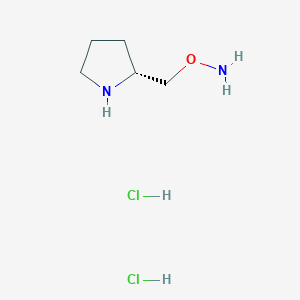
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
